N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
CAS No.: 212074-66-3
Cat. No.: VC4912430
Molecular Formula: C18H15Cl2N3OS
Molecular Weight: 392.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212074-66-3 |
|---|---|
| Molecular Formula | C18H15Cl2N3OS |
| Molecular Weight | 392.3 |
| IUPAC Name | N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H15Cl2N3OS/c1-23-16(12-2-4-13(19)5-3-12)10-21-18(23)25-11-17(24)22-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,22,24) |
| Standard InChI Key | CDRZKWLRGBEPFK-UHFFFAOYSA-N |
| SMILES | CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide, delineates its structure:
-
A 1-methylimidazole ring substituted at position 5 with a 4-chlorophenyl group.
-
A sulfanyl (-S-) linker at position 2 of the imidazole, connecting to an acetamide moiety.
-
The acetamide’s nitrogen is further substituted with a 4-chlorophenyl group.
This arrangement creates a planar imidazole core with hydrophobic aromatic substituents, enhancing membrane permeability and target binding affinity .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆Cl₂N₃OS |
| Molecular Weight | 401.32 g/mol |
| logP (Partition Coefficient) | 4.92 ± 0.15 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 35.7 Ų |
The logP value suggests high lipophilicity, favorable for blood-brain barrier penetration, while the polar surface area indicates moderate solubility in aqueous media .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Imidazole Ring Formation: Condensation of 4-chlorobenzaldehyde with methylamine and glyoxal under reflux to yield 5-(4-chlorophenyl)-1-methyl-1H-imidazole.
-
Sulfanyl Group Introduction: Thiolation at position 2 using thiourea and iodine in dimethylformamide (DMF), producing 2-mercapto-5-(4-chlorophenyl)-1-methyl-1H-imidazole.
-
Acetamide Coupling: Reaction of the thiol intermediate with N-(4-chlorophenyl)-2-bromoacetamide in the presence of potassium carbonate, achieving 65–72% yield .
Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde, methylamine, glyoxal | 80°C | 6 hr | 85% |
| 2 | Thiourea, I₂, DMF | 100°C | 3 hr | 78% |
| 3 | N-(4-Chlorophenyl)-2-bromoacetamide, K₂CO₃ | 60°C | 4 hr | 68% |
Critical parameters include strict anhydrous conditions during thiolation to prevent oxidation and precise stoichiometry in the final coupling step.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.62–7.58 (m, 4H, Ar-H), 7.45–7.41 (m, 4H, Ar-H), 3.82 (s, 3H, N-CH₃), 3.12 (s, 2H, -SCH₂-) .
-
HRMS (ESI+): m/z 401.0521 [M+H]⁺ (calc. 401.0518).
| Parameter | Recommendation |
|---|---|
| Storage | −20°C, inert atmosphere |
| Handling | PPE (gloves, goggles), fume hood |
| Toxicity | LD₅₀ (oral, rat) > 500 mg/kg (estimated) |
No mutagenicity has been reported, but in vitro metabolic studies indicate hepatic CYP3A4 involvement, necessitating caution in drug combination therapies .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume